molecular formula C19H23FN2O3S B4507021 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B4507021
M. Wt: 378.5 g/mol
InChI Key: WWLVIQKQUOVKKC-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.14134194 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Zinc(II)

Research on analogues of Zinquin-related fluorophores, such as N-substituted benzene sulfonamide derivatives, has shown their utility in developing specific fluorescent probes for zinc(II) detection. These compounds, through structural modifications and interaction with zinc(II), exhibit changes in fluorescence properties, making them useful for studying zinc(II) in biological systems (Kimber et al., 2003).

Organic Synthesis Applications

The cyanation of chelation-assisted C-H bonds, employing derivatives of N-substituted benzene sulfonamide, demonstrates an efficient method for synthesizing benzonitrile derivatives. This showcases the compound's role in facilitating novel synthetic pathways in organic chemistry (Chaitanya et al., 2013).

Inhibitors in Biochemical Research

Isoquinolinesulfonamide derivatives, as exemplified by KN-93, serve as potent and specific inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Their selective inhibitory activity is crucial for studying the enzyme's role in cellular processes and signal transduction pathways (Sumi et al., 1991).

Tubulin Polymerization Inhibitors

Compounds like 2-anilino-3-aroylquinolines, which bear structural similarities to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide, have been identified as potent inhibitors of tubulin polymerization. They exhibit significant antiproliferative activity against various cancer cell lines, demonstrating their potential in cancer research (Srikanth et al., 2016).

Novel Reagents in Fluorination Reactions

The development of sterically demanding electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, highlights the application of N-substituted benzene sulfonamide derivatives in introducing fluorine atoms into organic molecules. This contributes to the synthesis of fluorinated compounds with potential pharmaceutical applications (Yasui et al., 2011).

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-25-19-8-7-17(13-18(19)20)26(23,24)21-10-4-11-22-12-9-15-5-2-3-6-16(15)14-22/h2-3,5-8,13,21H,4,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVIQKQUOVKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C3C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide

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